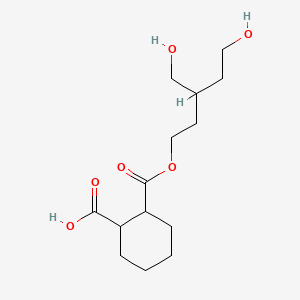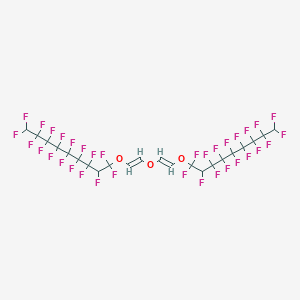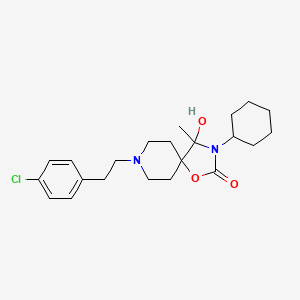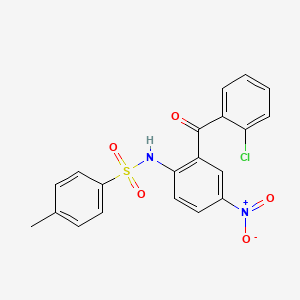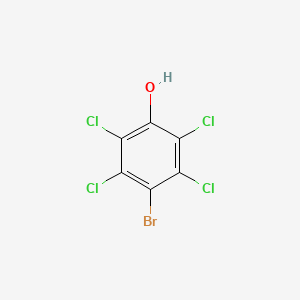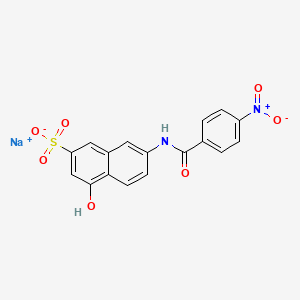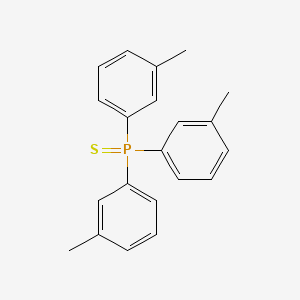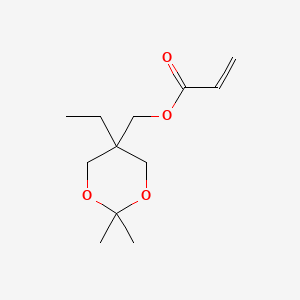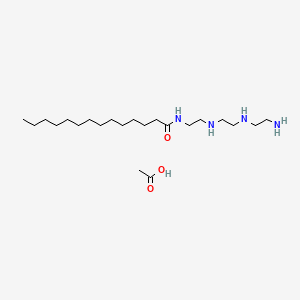
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(221)hept-2-yl)-2-butenoate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate typically involves a multi-step process. One common method includes the reaction of a suitable bicyclic ketone with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often require the use of a strong base such as sodium ethoxide and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Amino derivatives, methoxy derivatives.
Applications De Recherche Scientifique
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate: shares similarities with other bicyclic compounds such as camphor derivatives and norbornane-based molecules.
Camphor: A bicyclic ketone with applications in organic synthesis and medicinal chemistry.
Norbornane: A bicyclic hydrocarbon used as a building block in the synthesis of complex organic molecules.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with a cyano and ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79569-93-0 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enoate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-15(18)12(10-17)6-8-14-11-5-7-13(9-11)16(14,2)3/h6,11,13-14H,4-5,7-9H2,1-3H3/b12-6+ |
Clé InChI |
FZWBEKGFRMVWMK-WUXMJOGZSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/CC1C2CCC(C2)C1(C)C)/C#N |
SMILES canonique |
CCOC(=O)C(=CCC1C2CCC(C2)C1(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


